![molecular formula C16H14FN3O2 B2458380 N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide CAS No. 1376283-40-7](/img/structure/B2458380.png)
N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This, in turn, leads to the inhibition of tumor growth and the suppression of inflammation.
Effets Biochimiques Et Physiologiques
N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of tumor cells, suppress inflammation, and inhibit the growth of bacteria and fungi. Additionally, this compound has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide in lab experiments is its ability to inhibit the growth of tumor cells. This makes it a promising candidate for the development of new cancer drugs. Additionally, this compound has been shown to have anti-inflammatory and antimicrobial properties, making it useful for the study of various diseases.
However, there are also some limitations to using N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide in lab experiments. One of the limitations is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide. One direction is the development of new cancer drugs that are based on this compound. Additionally, this compound may be studied further for its potential use as an anti-inflammatory and antimicrobial agent. Further research is also needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide is a complex process that involves several steps. The first step involves the reaction of 2-(3-fluorophenoxy)aniline with chloroacetyl chloride to form N-(chloroacetyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide. This intermediate is then reacted with sodium cyanide to form the final product, N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide.
Applications De Recherche Scientifique
N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor activity, making it a promising candidate for the development of new cancer drugs. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as well as for its ability to inhibit the growth of bacteria and fungi.
Propriétés
IUPAC Name |
N-(cyanomethyl)-2-[2-(3-fluorophenoxy)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-12-4-3-5-13(10-12)22-15-7-2-1-6-14(15)20-11-16(21)19-9-8-18/h1-7,10,20H,9,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDBXCLQGGVKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(=O)NCC#N)OC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-2-{[2-(3-fluorophenoxy)phenyl]amino}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(N,N-diisobutylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2458297.png)
![3-[4-(butylsulfanyl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2458299.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2458300.png)
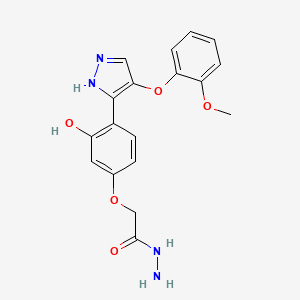
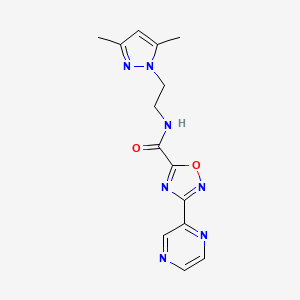
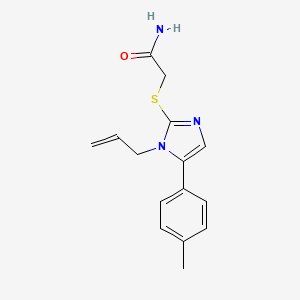
![2-(sec-butylthio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2458309.png)
![10-chloro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2458312.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2458313.png)
![(4-ethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458315.png)
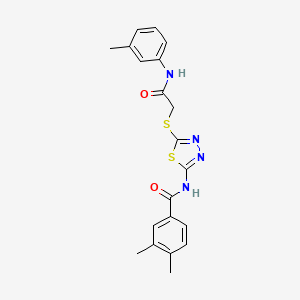
![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2458317.png)
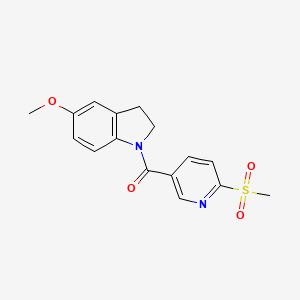
![N-(2,5-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2458320.png)